N-(3-fluorophenyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Overview
Description
N-(3-fluorophenyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anti-inflammatory agents. The unique structure of this compound, featuring fluorine, methoxy, and sulfonyl groups, suggests potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.
Sulfonylation: The amino group can then be reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Acylation: The final step involves acylation with an appropriate acyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques like recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of fluorine and sulfonyl groups can enhance binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-2-(3-methoxyphenyl)acetamide
- N-(4-methylphenyl)-2-(3-methoxyphenyl)sulfonylanilino)acetamide
- N-(3-chlorophenyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Uniqueness
N-(3-fluorophenyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to the combination of fluorine, methoxy, and sulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-16-9-11-21(12-10-16)30(27,28)25(19-7-4-8-20(14-19)29-2)15-22(26)24-18-6-3-5-17(23)13-18/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLRACUWFPYJRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)F)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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